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Compound of Interest

Compound Name: MK-3903

Cat. No.: B10798848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

MK-3903 has emerged as a potent and selective activator of AMP-activated protein kinase

(AMPK), a critical regulator of cellular energy homeostasis. While its therapeutic potential is

primarily attributed to AMPK activation, a thorough understanding of any off-target or AMPK-

independent effects is crucial for its development and application. This guide provides a

comparative analysis of MK-3903, examining its known selectivity profile and potential AMPK-

independent actions in contrast to other widely used AMPK activators.

Summary of Quantitative Data
The following tables summarize the available quantitative data for MK-3903 and selected

alternative AMPK activators.

Table 1: In Vitro Potency and Selectivity of AMPK Activators

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10798848?utm_src=pdf-interest
https://www.benchchem.com/product/b10798848?utm_src=pdf-body
https://www.benchchem.com/product/b10798848?utm_src=pdf-body
https://www.benchchem.com/product/b10798848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target EC50 / IC50
Selectivity
Notes

Potential Off-
Target/AMPK-
Independent
Effects

MK-3903 AMPK 8 nM (EC50)[1]

Activates 10 of

the 12 pAMPK

complexes with

EC50 values in

the range of 8-40

nM[1]. Selective

over a kinase

panel at 10 µM.

Weak inhibitor of

CYP3A4 and

2D6 (IC50 > 50

µM)[1]. Not a

potent PXR

agonist[1].

Moderately binds

to the prostanoid

DP2 (CRTH2)

receptor.

A-769662 AMPK 0.8 µM (EC50)

Activates AMPK

both allosterically

and by inhibiting

dephosphorylatio

n of Thr-172.

Inhibits the 26S

proteasome by

an AMPK-

independent

mechanism[2].

Can inhibit

adipocyte

glucose uptake

independently of

AMPK. Has toxic

effects on MEF

cells[3].

Metformin Indirect AMPK

Activator (via

mitochondrial

complex I

inhibition)

Not directly

applicable

Broad effects

beyond AMPK

activation.

Numerous

AMPK-

independent

effects, including

inhibition of

mTORC1
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signaling in a

Rag GTPase-

dependent

manner and

effects on

hepatic glucose

production

independent of

AMPK[4][5][6][7].

Interacts with

various organic

cation

transporters[8].

PF-06409577
AMPK (α1β1γ1

isoform)
7 nM (EC50)[9]

Potent and

selective for the

α1β1γ1

isoform[9].

Minimal off-target

pharmacology in

a broad panel

screening[9].

In vivo actions

are dependent

on liver AMPK,

but off-target

effects may

occur at high

concentrations.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of MK-3903 and a typical

experimental workflow for assessing compound selectivity.
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Kinase Selectivity Profiling Workflow

Test Compound
(e.g., MK-3903)

Binding Assay
(e.g., KINOMEscan)
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(Determine Kd or % inhibition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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